![molecular formula C12H11NO2S2 B1299998 Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 429623-36-9](/img/structure/B1299998.png)
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
The compound of interest, Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. They are known for their diverse range of biological activities and applications in medicinal chemistry. The papers provided discuss various thiazole derivatives and their synthesis, structural characterization, and properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, as seen in the synthesis of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of various ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives was accomplished using analytical techniques and confirmed by single crystal X-ray diffraction . These methods could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic methods and density functional theory (DFT) calculations. For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using single crystal X-ray diffraction, and its electronic structure-property was calculated at the DFT level . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT/B3LYP method with cc-pVTZ basis sets . These approaches could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclocondensation and nucleophilic addition. For example, the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine yielded a pyrazole-4-carboxylic acid derivative . The study of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione also involved reactions such as hydrazinolysis and intramolecular alkaline heterocyclization . These reactions could be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by various spectroscopic techniques and theoretical calculations. The vibrational analysis of 4-methylthiadiazole-5-carboxylic acid was performed using experimental FT-IR and FT-Raman spectra, and its hydrogen-bond strength was computed using Atoms in Molecules (AIM) theory . The spectroscopic and theoretical studies of 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed fluorescence effects induced by molecular aggregation . These methods can be applied to determine the physical and chemical properties of this compound.
Scientific Research Applications
Synthesis and Reactivity
The compound has been studied for its synthesis and the reactions it can undergo. Kappe and Roschger (1989) explored the reactions of Biginelli compounds, which are structurally related to the compound . They investigated methylation and acylation reactions, leading to the synthesis of pyrimidothiazines and thiazolopyrimidines. This study opens pathways to novel compound synthesis using similar core structures (Kappe & Roschger, 1989).
Jenny and Heimgartner (1989) also contributed to understanding the formation of thiazine-carboxylates from related thiazolones. This work highlights the potential of such compounds in synthesizing a variety of derivatives through different reactions (Jenny & Heimgartner, 1989).
Photoreactivity and Rearrangements
Bhatia et al. (1998) synthesized and photolyzed 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, closely related to the target compound. They observed rearrangements leading to various isomers, providing insight into the photochemical behavior of such compounds (Bhatia et al., 1998).
Antimicrobial Applications
Research by Balkan, Urgun, and Özalp (2001) focused on the antimicrobial properties of thiazolo[4,5-d]pyrimidines, derived from similar thiazole compounds. They found significant inhibitory effects against Gram-positive bacteria and yeasts for specific derivatives, suggesting potential antimicrobial applications for related compounds (Balkan, Urgun, & Özalp, 2001).
Advanced Synthetic Methods
Recent studies have aimed at developing efficient synthetic routes for related compounds. Bhat, Shalla, and Dongre (2015) established a microwave-assisted synthesis method for methyl 7-amino-4-oxo-5-phenyl-2-thioxo-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, showcasing a green and rapid synthesis approach that could be applicable to similar thiazole derivatives (Bhat, Shalla, & Dongre, 2015).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can act as peroxisome proliferator-activated receptor agonists, playing an important role in the regulation of central inflammation .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The supramolecular structures of similar compounds were analyzed to understand the effect of variations in functional groups on molecular geometry, conformation, and packing of molecules in the crystalline lattice . This suggests that the compound’s action could potentially be influenced by environmental factors.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The compound’s interaction with these enzymes can lead to anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their normal function and leading to antimicrobial activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in inflammation and immune response, thereby modulating the body’s defense mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring structure allows it to interact with specific amino acid residues in enzyme active sites, leading to inhibition or activation of the enzyme’s function . This interaction can result in the modulation of various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light, heat, or certain chemicals . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity, organ damage, or disruption of normal physiological processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing the overall biochemical balance within cells. Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
methyl 4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-10(11(14)15-2)17-12(16)13(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUSTCYNNQYMJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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